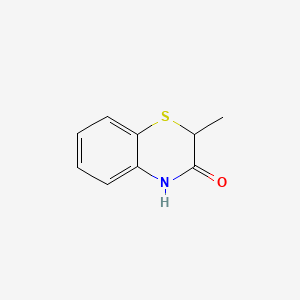

2-Methyl-2H-1,4-benzothiazin-3(4H)-one

Description

Significance of the 1,4-Benzothiazine Scaffold in Contemporary Chemical Research

The 1,4-benzothiazine scaffold, a heterocyclic system featuring a benzene (B151609) ring fused to a thiazine (B8601807) ring, is a cornerstone in modern medicinal and synthetic chemistry. researchgate.netmdpi.com Its significance lies in the wide array of biological activities exhibited by its derivatives, making it a "privileged scaffold" in drug discovery. researchgate.netmdpi.comcbijournal.com The fusion of the benzene and thiazine rings creates a unique structural framework that can be readily functionalized, leading to a diverse range of compounds with potent pharmacological properties. researchgate.netmdpi.com

The biological versatility of this scaffold is extensive, with derivatives reported to possess properties including antifungal, anti-inflammatory, antihypertensive, anticancer, antimicrobial, antiviral, and antioxidant activities. mdpi.comresearchgate.netrsc.org This broad spectrum of activity indicates that the 1,4-benzothiazine nucleus is a valuable template for the design of novel therapeutic agents. researchgate.netnih.gov The structural similarity of some 1,4-benzothiazines to phenothiazines, noted by the characteristic fold along the nitrogen-sulfur axis, contributes to their biological activity. cbijournal.com

Beyond pharmaceuticals, 1,4-benzothiazine derivatives are also found in nature. For instance, the pheomelanin pigments, responsible for red and yellow hues in hair and skin, contain the 1,4-benzothiazine nucleus. cbijournal.com This natural occurrence further underscores the fundamental importance of this heterocyclic system. The adaptability of the scaffold allows for the synthesis of a multitude of analogues, enabling researchers to fine-tune biological activity and explore structure-activity relationships (SAR). cbijournal.com

Table 1: Selected Biological Activities of the 1,4-Benzothiazine Scaffold

| Biological Activity | Reference |

|---|---|

| Antifungal | researchgate.net |

| Anti-inflammatory | mdpi.comnih.gov |

| Antihypertensive | researchgate.netrsc.org |

| Anticancer | mdpi.comnih.gov |

| Antiviral | mdpi.comnih.gov |

| Antimicrobial | mdpi.comnih.gov |

| Antioxidant | mdpi.com |

| Neuroprotective | researchgate.net |

| Calcium Channel Blockers | nih.gov |

| Calmodulin Antagonists | nih.gov |

Historical Perspectives on 1,4-Benzothiazine Derivative Investigations

The investigation of benzothiazine isomers has a history stretching back nearly a century, though the focus has shifted between different isomeric forms over the decades. Early work in the 1920s by Braun led to the synthesis of 1,2-benzothiazines. researchgate.net This was followed by the development of the first oxicams, a notable subgroup of the 1,2-benzothiazine class, in the 1950s. researchgate.net Research into another isomer, 2,1-benzothiazine, was first reported in the 1960s.

While specific early discovery dates for the 1,4-benzothiazine isomer are less distinctly chronicled in review literature, its synthesis would have become accessible through classical heterocyclic chemistry reactions. Well-established methods, such as the condensation of 2-aminothiophenol (B119425) with α-halo ketones, α-haloesters, or 1,3-dicarbonyl compounds, have long been fundamental routes for constructing the 1,4-benzothiazine core. mdpi.comnih.govnih.gov For instance, the reaction between 2-aminothiophenol and ethyl 2-bromoalkanoates or 2-chloroacetic acid is a direct pathway to produce 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one derivatives. nih.gov

These foundational synthetic strategies allowed for the initial exploration of the 1,4-benzothiazine chemical space. Over time, investigations expanded from fundamental synthesis to the evaluation of the pharmacological potential of these derivatives, driven by the discovery of the broad biological activities associated with the scaffold. cbijournal.comnih.gov This transition marked the beginning of sustained academic and industrial interest in this versatile heterocyclic system.

Current Research Trajectories and Academic Focus on 2-Methyl-2H-1,4-benzothiazin-3(4H)-one

Current research into 1,4-benzothiazine derivatives continues to be vibrant, with efforts directed towards the development of novel synthetic methodologies and the exploration of new therapeutic applications. A significant focus within this field is the synthesis of stereochemically defined derivatives, as chirality can have a profound impact on biological activity.

A notable advancement directly relevant to this compound is the development of a microwave-assisted synthesis of optically active N-substituted versions of this compound. researchgate.net This method proceeds via a Smiles rearrangement, offering an efficient route to chiral derivatives that are valuable for pharmacological testing. researchgate.net The synthesis of related structures, such as 2-acetyl-3-methyl-4H-1,4-benzothiazine, through the reaction of 2-aminothiophenol with 3-chloro-2,4-pentanedione, further highlights the ongoing synthetic exploration of substituted 1,4-benzothiazines. researchgate.net

Broader research on the parent 2H-1,4-benzothiazin-3(4H)-one scaffold also informs the potential applications of its 2-methyl derivative. Recent studies have focused on creating hybrid molecules by attaching other bioactive heterocyclic rings to the benzothiazine nucleus to explore synergistic effects. For example, derivatives of 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one have been synthesized and evaluated as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. mdpi.com Other research has explored the synthesis of various derivatives as calcium and calmodulin antagonists, as well as for their antihypertensive effects. nih.gov These research trajectories suggest that the academic focus remains on leveraging the 1,4-benzothiazin-3-one core for applications in neurodegenerative diseases and cardiovascular conditions, with a growing emphasis on stereoselective synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCEOSIYJRZMQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396661 | |

| Record name | ST053551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7028-57-1 | |

| Record name | ST053551 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways for 2 Methyl 2h 1,4 Benzothiazin 3 4h One and Its Derivatives

Foundational Cyclization Approaches to the 1,4-Benzothiazinone Ring System

The construction of the core 1,4-benzothiazinone ring is paramount and has been achieved through several strategic cyclization methodologies. These approaches often utilize readily available starting materials and proceed through various reaction mechanisms to yield the desired heterocyclic framework.

Reactions Involving 2-Aminothiophenol (B119425) and Related Precursors

A cornerstone in the synthesis of 1,4-benzothiazinones is the use of 2-aminothiophenol as a key building block. This bifunctional molecule, containing both a nucleophilic thiol and an amino group, can react with a variety of dielectrophilic partners to form the six-membered thiazine (B8601807) ring.

One of the most direct methods involves the condensation of 2-aminothiophenol with α-haloacyl halides or esters. For instance, the reaction of 2-aminothiophenol with methyl 2-chloropropionate in the presence of a base such as 33% aqueous sodium hydroxide (B78521), followed by reflux, directly yields 2-Methyl-2H-1,4-benzothiazin-3(4H)-one. rsc.org This reaction proceeds via an initial S-alkylation of the thiophenol followed by an intramolecular nucleophilic attack of the amino group on the ester carbonyl, leading to cyclization and formation of the benzothiazinone ring.

Alternative precursors include dicarbonyl compounds and their derivatives. The reaction of 2-aminothiophenol with acylpyruvic acids or furan-2,3-diones provides access to various substituted 1,4-benzothiazinones. rsc.orgrsc.org These reactions can be influenced by the solvent and reaction conditions, sometimes leading to the formation of different isomers. For example, the reaction of 2-aminothiophenol with furan-2,3-diones can yield both 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones and other fused enaminone derivatives depending on the solvent system employed. rsc.org

The following table summarizes representative examples of the synthesis of 1,4-benzothiazinone derivatives starting from 2-aminothiophenol.

Table 1: Synthesis of 1,4-Benzothiazinones from 2-Aminothiophenol

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl 2-chloropropionate | 33% NaOH, reflux | 2-Methyl-1,4-benzothiazine-3(1H)-one | 69 | rsc.org |

| Acylpyruvic acids | Carbodiimides, acetonitrile | Enaminones fused to 1,4-benzothiazin-2-one | Moderate | rsc.org |

Intramolecular Cyclization Protocols

Intramolecular cyclization represents another powerful strategy for the synthesis of the 1,4-benzothiazinone core. These methods typically involve the construction of an acyclic precursor containing all the necessary atoms for the heterocyclic ring, followed by a ring-closing reaction.

A notable example is the synthesis of benzothiazinones from benzoyl thiocarbamates. This two-step method involves the initial formation of the thiocarbamate, which then undergoes an intramolecular cyclization to form the 1,4-benzothiazinone ring. This approach has been applied to the synthesis of clinical candidates for the treatment of tuberculosis. Another approach starts from ortho-fluorobenzoic acids, which are converted to the corresponding benzoyl isothiocyanates. Subsequent reaction with an amine and intramolecular cyclization affords the benzothiazinone scaffold.

Reductive Cyclization Pathways

Reductive cyclization offers a valuable route to 1,4-benzothiazinones, particularly from ortho-nitro-substituted precursors. In this strategy, a nitro group ortho to a thioether side chain is reduced to an amino group, which then spontaneously undergoes intramolecular cyclization with a suitable functional group on the side chain.

A common precursor for this pathway is a 2-nitrophenylthioacetic acid derivative. The reduction of the nitro group can be achieved using various reducing agents. Sodium dithionite (B78146) (Na₂S₂O₄) is an effective and inexpensive reagent for this transformation, enabling a one-pot tandem reduction and cyclization under mild conditions. rsc.orgnih.govscribd.comrsc.org This method is chemoselective, reducing the nitro group in the presence of other reducible functional groups like aldehydes or esters. rsc.org The in situ generated amino group readily cyclizes to form the benzothiazinone ring, often in high yields. rsc.org

Other reducing systems, such as tin(II) chloride in the presence of hydrochloric acid (SnCl₂/HCl), are also employed for the reduction of the nitro group, followed by cyclization to the desired benzothiazinone.

Electrochemical Dehydrogenative Cyclization Methods

Electrochemical synthesis is emerging as a green and efficient alternative for the construction of heterocyclic compounds, including 1,4-benzothiazinones. These methods avoid the use of harsh chemical oxidants and often proceed under mild conditions.

Electrochemical intramolecular dehydrogenative C-S bond formation has been successfully applied to the synthesis of benzothiazoles and can be extended to the synthesis of benzothiazinones. researchgate.net This approach typically involves the anodic oxidation of a suitable precursor, such as an N-aryl thioamide, to generate a reactive intermediate that undergoes intramolecular cyclization. The process is characterized by its high atom economy and environmental friendliness. For example, the TEMPO-catalyzed electrochemical dehydrogenative cyclocondensation of o-aminophenols to aminophenoxazinones showcases the potential of electro-organic synthesis in this field. rsc.org

Targeted Derivatization Strategies for Structural Elaboration

Once the 1,4-benzothiazinone core is established, further structural diversity can be achieved through various derivatization reactions. These modifications are crucial for modulating the biological activity and physicochemical properties of the parent compound.

N-Alkylation and Acylation Reactions

The nitrogen atom at the 4-position of the 2H-1,4-benzothiazin-3(4H)-one ring is a common site for functionalization. N-alkylation and N-acylation reactions introduce a wide range of substituents, allowing for the exploration of structure-activity relationships.

N-Alkylation is typically achieved by treating the parent benzothiazinone with an alkyl halide in the presence of a base. nih.gov Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) in a suitable solvent like dimethylformamide (DMF) or toluene. nih.govresearchgate.net The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in cases where O-alkylation is a competing pathway. researchgate.net Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed to facilitate the reaction. nih.gov

N-Acylation introduces an acyl group onto the nitrogen atom and is generally accomplished using acid chlorides or acid anhydrides. researchgate.net These reactions are often carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The nature of the acylating agent and the reaction conditions can determine whether N-acylation or S-acylation (at the sulfur atom of a related thione) occurs. researchgate.net

The following table provides examples of N-alkylation and N-acylation reactions on the 1,4-benzothiazinone scaffold.

Table 2: N-Alkylation and N-Acylation of 1,4-Benzothiazinones

| Substrate | Reagent | Base/Catalyst | Product | Reference |

|---|---|---|---|---|

| 6-Amino-2H-1,4-benzothiazin-3(4H)-one | Octyl bromide | NaOH/Tetrabutylammonium bromide | 6-Amino-4-octyl-2H-1,4-benzothiazin-3(4H)-one | nih.gov |

| 3H-Benzo[e] rsc.orgnih.govthiazine-2,4-dione | Alkyl halide | NaOMe | 3-Alkyl-3H-benzo[e] rsc.orgnih.govthiazine-2,4-dione |

Nucleophilic Substitution Reaction Implementations

Nucleophilic substitution is a fundamental strategy for the functionalization of the 1,4-benzothiazin-3(4H)-one scaffold, allowing for the introduction of various substituents to create hybrid molecules. A prominent example involves the synthesis of novel 2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one-thiadiazole hybrids. mdpi.com This approach utilizes a key intermediate, 6-(2-chloroacetyl)-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one, which serves as an electrophile. mdpi.com

The synthesis proceeds via a nucleophilic substitution reaction between various 5-(R-amino)-1,3,4-thiadiazole-2-sulfanyl derivatives and the chloroacetylated benzothiazinone. mdpi.com The reaction is typically carried out in acetone (B3395972) with potassium carbonate as a base, refluxing overnight to yield the final target compounds. mdpi.com This method demonstrates the utility of nucleophilic substitution for linking two distinct heterocyclic moieties, resulting in complex molecules with potential biological activities. mdpi.com

Another pathway highlights the use of nucleophilic substitution for the crucial ring-closure step in the formation of the benzothiazinone ring itself. nih.gov In the synthesis of 8-nitrobenzothiazinones, a thiourea (B124793) intermediate undergoes ring closure via nucleophilic substitution. nih.gov This demonstrates the versatility of this reaction type, being applicable both for the core ring formation and for subsequent derivatization.

Table 1: Examples of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] rsc.orgresearchgate.netthiazin-3(4H)-one Derivatives Synthesized via Nucleophilic Substitution mdpi.com

| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) |

| 3i | Isobutyl | 92 | 194.1–195.8 |

| 3j | Butyl | 70 | 177–180 |

Copper-Catalyzed Coupling and Domino Cyclization Reactions

Modern synthetic strategies increasingly rely on metal-catalyzed reactions to achieve efficient and selective bond formation. For the synthesis of 1,4-benzothiazin-3(4H)-one derivatives, copper-catalyzed coupling reactions provide a powerful tool. An efficient copper-mediated C–S and C–N Ullmann coupling reaction has been reported for the synthesis of 1,4-benzothiazine derivatives. rsc.org This reaction involves the coupling of 2-bromothiophenol (B30966) with N-alkyl-substituted chloroacetamides in the presence of a Cu(acac)₂ catalyst and K₂CO₃ as a base in DMF at elevated temperatures. rsc.org This method facilitates the formation of both the C-S and C-N bonds required to construct the heterocyclic ring system in a single operation. rsc.org

Domino reactions, where a sequence of transformations occurs in a single pot without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. A facile domino approach has been developed for the synthesis of polysubstituted 1,4-benzothiazine 1,1-dioxides, which are closely related to the target compound. nih.gov This metal-free process utilizes sodium 2-nitrobenzenesulfinates and α-bromo ketones, proceeding through a water-gas shift reaction (WGSR) mechanism. nih.gov While this specific example leads to the sulfone derivative, the underlying principle of domino cyclization is highly relevant for constructing the core benzothiazine framework under mild and cost-effective conditions. nih.gov Similarly, copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been shown to be an effective method for creating related benzo[d] rsc.orgnih.govthiazin-2-yl phosphonates, involving C-P and C-S bond formation in one pot. nih.gov

1,3-Dipolar Cycloaddition Reactions, Including Click Chemistry Applications

The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne, in a concerted process. wikipedia.org Its application in the context of benzothiazine chemistry allows for the synthesis of complex, fused, or spirocyclic systems.

An efficient three-component 1,3-dipolar cycloaddition has been utilized to create novel spirooxindole-pyrrolidine-benzothiazole heterocyclic hybrids. nih.gov In this reaction, an azomethine ylide, generated in situ from isatin (B1672199) and N-methylglycine, reacts with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles as the dipolarophile. nih.gov The reaction proceeds with exclusive regioselectivity and high diastereoselectivity, demonstrating precise control over the formation of multiple stereocenters. nih.gov Although this example uses a benzothiazole (B30560) rather than a benzothiazinone, the principle can be extended to dipolarophiles derived from the this compound scaffold, offering a pathway to highly complex derivatives.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a specific type of 1,3-dipolar cycloaddition that forms a stable 1,2,3-triazole linker. ijrpc.comcsmres.co.uk This reaction is renowned for its high efficiency, selectivity, and biocompatibility. csmres.co.ukdovepress.com By introducing azide (B81097) or alkyne functionalities onto the this compound core, the click chemistry paradigm can be employed to conjugate it with other molecules, such as biomolecules, polymers, or other pharmacophores, to create novel hybrid systems. csmres.co.ukresearchgate.net

Design and Synthesis of Hybrid Heterocyclic Systems

The strategy of molecular hybridization, which involves combining two or more distinct pharmacophores into a single molecule, is a widely used approach in drug design. The 1,4-benzothiazin-3(4H)-one ring system is a versatile scaffold for creating such hybrid molecules.

A notable example is the synthesis of hybrids containing the 1,4-benzothiazin-3(4H)-one moiety and a 1,3,4-thiadiazole (B1197879) ring. mdpi.com These compounds were designed as potential acetylcholinesterase inhibitors. The synthesis connects the two heterocyclic systems through a sulfanylacetyl linker, achieved via a nucleophilic substitution reaction as previously described. mdpi.com This design combines the structural features of both heterocycles to target specific biological pathways. mdpi.com

Another sophisticated example involves the creation of spiro-heterocyclic systems. A one-pot, three-component 1,3-dipolar cycloaddition reaction has been developed to access spirooxindole-pyrrolidine-benzothiazole hybrids. nih.gov This method generates complex molecules with a shared spiro-carbon atom, linking the indoline-2-one core to a pyrrolidine (B122466) ring that is further substituted with a benzothiazole group. nih.gov Such intricate three-dimensional structures are of significant interest in medicinal chemistry due to their potential for novel biological interactions.

Multicomponent Synthesis Approaches and Efficient Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials, are highly valued for their efficiency and atom economy. beilstein-journals.org Several MCR strategies have been developed for the synthesis of benzothiazine derivatives.

One such approach involves a one-pot reaction between an amine (such as N-(3-aminopropyl)piperidine), an aldehyde, and thiosalicylic acid in toluene. nih.gov This efficient procedure affords the desired benzothiazin-4-one heterocycles in good yields within 5 hours, demonstrating a practical and straightforward assembly of the core structure. nih.gov

Table 2: Examples of Benzothiazin-4-ones Synthesized via a Three-Component Reaction nih.gov

| Amine Component | Aldehyde Component | Product ID | Yield (%) |

| N-(3-aminopropyl)piperidine | Benzaldehyde | 5Ad | 82 |

| N-(3-aminopropyl)piperidine | 4-Chlorobenzaldehyde | 5Ae | 86 |

| 4-(2-aminoethyl)morpholine | Benzaldehyde | 5Bd | 90 |

| 4-(2-aminoethyl)morpholine | 4-Chlorobenzaldehyde | 5Be | 85 |

| 1-(2-aminoethyl)piperidine | Benzaldehyde | 5Cd | 87 |

Exploration of Regioselectivity and Stereoselective Synthesis

Controlling regioselectivity and stereoselectivity is crucial when synthesizing complex molecules with defined three-dimensional structures. In the synthesis of 1,4-benzothiazines, the reaction of 2-aminothiophenol with unsymmetrical precursors can lead to different regioisomers.

A facile and regioselective synthesis of 1,4-benzothiazines has been achieved using α-cyano α-alkoxy carbonyl epoxides and 2-aminothiophenol. acgpubs.orgresearchgate.net The regioselectivity of the cyclization was found to be highly dependent on the reaction conditions. The mechanism involves the regioselective opening of the epoxide ring. acgpubs.org When the reaction is performed under neutral conditions (acetonitrile, reflux), the nucleophilic attack proceeds from the sulfur atom of 2-aminothiophenol, leading to one specific regioisomer (alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b]thiazine-3-carboxylate). acgpubs.orgresearchgate.net

However, when the reaction is conducted in the presence of hydrochloric acid, the catalytic effect of the acid alters the reaction pathway. acgpubs.orgresearchgate.net The acid is proposed to protonate the epoxide oxygen, facilitating ring-opening by the chloride anion to form a halohydrin intermediate. Subsequent reaction with 2-aminothiophenol leads to the formation of the alternative regioisomer (alkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b]thiazine-2-carboxylate). acgpubs.org This demonstrates that the regiochemical outcome can be effectively controlled by simply modifying the reaction medium, providing access to different structural isomers from the same set of starting materials. acgpubs.orgresearchgate.net These reactions often result in a mixture of diastereoisomers, highlighting the ongoing challenge of achieving stereocontrol in these systems. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Methyl 2h 1,4 Benzothiazin 3 4h One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis for Proton Environments

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For analogues of 2-Methyl-2H-1,4-benzothiazin-3(4H)-one, the aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.0–8.0 ppm. The chemical shifts and coupling constants of these protons are dependent on the substitution pattern on the aromatic ring.

The protons on the heterocyclic thiazine (B8601807) ring exhibit characteristic signals. For instance, in a related 6-(2-chloroacetyl)-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, the methylene (B1212753) protons of the thiazine ring (at position 2) appear as a singlet at approximately δ 3.56 ppm. nih.gov For the target molecule, this compound, one would expect a quartet for the proton at the C2 position and a doublet for the methyl protons at C2, with their exact chemical shifts influenced by the stereochemistry and conformation of the ring. The N-H proton of the amide group typically gives rise to a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, as seen in various analogues. nih.gov

Table 1: Representative ¹H-NMR Data for 2H-1,4-Benzothiazin-3(4H)-one Analogues

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Thiazine-CH₂ (unsubstituted at C2) | ~ 3.5 | Singlet |

| NH | > 10.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis for Carbon Framework

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectra of 2H-1,4-benzothiazin-3(4H)-one analogues, the carbonyl carbon of the lactam ring is typically observed at a downfield chemical shift, generally in the range of δ 165.0 ppm. nih.gov The aromatic carbons of the fused benzene ring resonate between δ 115.0 and 140.0 ppm, with the specific shifts depending on the electronic effects of any substituents. nih.gov

The carbon atom of the methylene group at position C2 in the unsubstituted ring is typically found around δ 28.0-30.0 ppm. nih.gov For this compound, the C2 carbon would be a methine carbon, and its chemical shift, along with that of the attached methyl group, would be characteristic. Based on general substituent effects, the C2 carbon would be expected to shift downfield, while the methyl carbon would appear in the upfield region of the spectrum.

Table 2: Representative ¹³C-NMR Data for 2H-1,4-Benzothiazin-3(4H)-one Analogues

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 165.0 |

| Aromatic C | 115.0 - 140.0 |

| Thiazine-C2 (unsubstituted) | ~ 28.0 - 30.0 |

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopic Signatures

The IR spectra of 2H-1,4-benzothiazin-3(4H)-one analogues display several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring is typically observed in the region of 1660–1680 cm⁻¹. nih.gov The N-H stretching vibration of the amide group gives rise to a distinct band, usually in the range of 3190–3250 cm⁻¹. nih.gov

The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1400–1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiazine ring, is typically weaker and found at lower wavenumbers.

Table 3: Key IR Absorption Bands for 2H-1,4-Benzothiazin-3(4H)-one Analogues

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3190 - 3250 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| C=O Stretch (Lactam) | 1660 - 1680 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is an essential tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed.

For various synthesized derivatives of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one, HRMS data has been used to confirm their elemental composition. For example, the protonated molecule [M+H]⁺ is often observed, and its measured mass is compared with the calculated mass for the proposed formula. nih.gov This technique is crucial for verifying the successful synthesis of new analogues and confirming their identity.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

For instance, the crystal structure of 4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one reveals that the thiomorpholine (B91149) ring adopts a screw boat conformation. nih.gov In another derivative, methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate, the heterocyclic thiazine ring adopts a conformation intermediate between a twist and a boat. scienceopen.com The planarity of the fused benzene ring and the puckering of the thiazine ring are key structural features. The conformation of the thiazine ring in this compound would likely be influenced by the steric and electronic effects of the methyl group at the C2 position.

Table 4: Representative Crystallographic Data for a 2H-1,4-Benzothiazin-3(4H)-one Analogue (4-(1H-Benzimidazol-2-ylmethyl)-2H-1,4-benzothiazin-3(4H)-one) nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.4498 (8) |

| b (Å) | 17.0223 (16) |

| c (Å) | 17.4454 (16) |

| V (ų) | 2806.2 (4) |

| Z | 8 |

Chiroptical Spectroscopy for Stereochemical Insights

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, making them indispensable for the stereochemical analysis of optically active compounds. For analogues of this compound that possess one or more stereocenters, chiroptical techniques such as Circular Dichroism (CD) are paramount for elucidating their absolute configuration and conformational properties in solution. The determination of the precise spatial arrangement of substituents is crucial, as different enantiomers of a compound can exhibit markedly different pharmacological and toxicological profiles.

Circular Dichroism (CD) Spectroscopic Studies for Optically Active Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical method for investigating the stereochemistry of chiral molecules. It measures the difference in absorption of left and right circularly polarized light by a sample as a function of wavelength. An optically active molecule will absorb one circularly polarized component more strongly than the other, resulting in a CD spectrum characterized by positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule's stereocenters.

For optically active derivatives of this compound, CD spectroscopy serves as a critical tool for the unambiguous assignment of their absolute configuration. While specific CD spectroscopic data for derivatives of this particular compound are not extensively reported in publicly available literature, the principles of the technique and its application to related chiral heterocyclic systems provide a clear framework for its potential use.

The process would involve synthesizing and separating the enantiomers of a chiral this compound analogue. The CD spectrum of each pure enantiomer would then be recorded. According to the principles of CD spectroscopy, the spectra of the two enantiomers will be mirror images of each other. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength.

To assign the absolute configuration from the experimental CD spectra, researchers often rely on quantum chemical calculations. By calculating the theoretical CD spectrum for an enantiomer of a known configuration (e.g., the (R)-configuration), and comparing it to the experimental spectrum, a direct correlation can be established. A match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the synthesized enantiomers.

The importance of such stereochemical determination is highlighted in studies of related benzothiazine structures, where enantiomers have been shown to possess significantly different biological activities. For example, in a study on (1,2-benzothiazin-4-yl)acetic acid enantiomers, the (R)-(-)-enantiomer was found to be 35 times more active as an aldose reductase inhibitor than its (S)-(+)-counterpart. nih.gov This underscores the necessity of robust stereochemical characterization, for which CD spectroscopy is a primary and powerful tool.

The following table illustrates the type of data that would be generated in a hypothetical CD spectroscopic study of a pair of enantiomeric this compound derivatives.

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |

| Enantiomer A | 220 | +15,000 |

| 250 | -10,000 | |

| 280 | +5,000 | |

| Enantiomer B | 220 | -15,000 |

| 250 | +10,000 | |

| 280 | -5,000 |

This table is illustrative and represents hypothetical data to demonstrate the expected mirror-image relationship in the CD spectra of two enantiomers.

Computational Chemistry and Theoretical Modeling of 2 Methyl 2h 1,4 Benzothiazin 3 4h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of the molecular system, offering a detailed view of its stability and chemical behavior.

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. rsc.org This is achieved by finding the lowest energy state on the potential energy surface. For 1,4-benzothiazine derivatives, DFT methods, such as B3LYP combined with basis sets like 6-311G** or 6-31G(d), are commonly employed to calculate bond lengths, bond angles, and dihedral angles. rsc.orgresearchgate.netnih.gov

The optimization process for 2-Methyl-2H-1,4-benzothiazin-3(4H)-one would involve starting with an initial guessed structure and iteratively solving the DFT equations to find the geometry that minimizes the electronic energy. The resulting data provides a precise model of the molecule's shape, which is the foundation for all further computational analysis.

Table 1: Representative Theoretical Bond Parameters for Benzothiazinone Derivatives This table presents typical bond length and angle values that would be calculated for the core structure of this compound using DFT methods, based on studies of analogous compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-S | ~1.78 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Angle | C-N-C | ~120° |

| Bond Angle | C-S-C | ~100° |

| Dihedral Angle | Benzene-Thiazine Ring | Varies with conformation |

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. DFT calculations are used to determine the energies of these orbitals and derive important reactivity descriptors. nih.gov For 1,4-benzothiazine-3-one derivatives, these calculations help predict their behavior in chemical reactions. researchgate.netnih.gov

Table 2: Calculated Electronic Properties for a Representative 1,4-Benzothiazine-3-one Derivative This table illustrates the type of data obtained from Frontier Molecular Orbital analysis for compounds structurally similar to this compound.

| Property | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -6.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -1.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.0 |

| Ionization Potential | IP | 6.5 to 6.0 |

| Electron Affinity | EA | 1.5 to 1.0 |

Computational chemistry provides the tools to explore the energetic landscape of different molecular forms, including tautomers. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, potential tautomerism could involve the keto-enol forms (amide-imidol tautomerism) where a proton moves from the nitrogen to the carbonyl oxygen.

Theoretical calculations can determine the relative energies of these tautomers. By calculating the total electronic energy of each form, researchers can predict which tautomer is more stable under given conditions. The energy difference indicates the equilibrium population of the tautomers. Furthermore, computational methods can map the reaction pathway for the interconversion, identifying the transition state and calculating the activation energy required for the tautomerization to occur.

Molecular Simulation and Dynamics for Conformational Insights

While quantum chemical calculations focus on static molecular properties, molecular simulation and dynamics techniques are used to study the movement and conformational flexibility of molecules over time.

The non-planar thiazine (B8601807) ring in this compound can adopt several different conformations, such as boat or twist-boat forms. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. This is done by calculating the potential energy as a function of specific dihedral angles.

Molecular dynamics (MD) simulations provide a more dynamic picture. researchgate.net An MD simulation calculates the forces between atoms and uses Newton's laws of motion to simulate their movements over time. nih.gov This allows researchers to observe how the molecule flexes, bends, and changes its conformation in a simulated environment (e.g., in a solvent like water), providing insight into its flexibility and the relative stabilities of different conformers. nih.gov

In silico ADME prediction is a crucial part of computational drug discovery, used to estimate the pharmacokinetic properties of a molecule before it is synthesized. researchgate.netmdpi.com Various computational models, often based on a compound's physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area, are used to predict its behavior in the body. nih.gov

These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism. mdpi.com For this compound, these in silico tools can predict its likelihood of being orally bioavailable by assessing its compliance with guidelines like Lipinski's Rule of Five. uobasrah.edu.iq

Table 3: Predicted ADME Properties for this compound This table provides a summary of typical in silico ADME predictions for a molecule with the structure of this compound. These are predictive values generated from computational models.

| Property | Predicted Value/Status | Significance |

| Molecular Weight | ~193 g/mol | Complies with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 1.5 - 2.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤10) |

| Polar Surface Area (PSA) | ~41 Ų | Suggests good intestinal absorption |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier Permeability | Predicted to be permeable | May cross into the central nervous system |

Aromaticity Assessment Through Computational Metrics (e.g., NICS)

The NICS method involves calculating the absolute magnetic shielding at a specific point in space, typically at the geometric center of a ring system (a "ghost" atom). nih.gov This value, taken with its sign reversed, serves as a reliable indicator of aromaticity:

Negative NICS values indicate the presence of a diatropic ring current, which is a hallmark of aromaticity.

Positive NICS values suggest a paratropic ring current, characteristic of anti-aromatic systems.

Values close to zero are indicative of non-aromatic character.

While specific NICS calculations for this compound are not prominently available in published literature, the application of this method would involve placing a probe at the center of both the benzene (B151609) ring and the thiazine ring. It is well-established that the benzene ring would yield a significantly negative NICS value, confirming its strong aromatic character. Conversely, the 1,4-benzothiazin-3(4H)-one portion of the molecule, being a non-planar, saturated heterocyclic ring, is expected to exhibit NICS values near zero, classifying it as non-aromatic. unirioja.esdiva-portal.org Advanced variations of the NICS method, such as NICS(1)zz, which calculates the out-of-plane tensor component 1 Å above the ring, can offer a more refined analysis by filtering out contributions from the sigma-electron framework to isolate the effects of the pi-electrons. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This simulation provides critical insights into the binding affinity, mode of interaction, and potential biological activity of a compound. For the 1,4-benzothiazin-3(4H)-one scaffold, molecular docking has been instrumental in elucidating its interactions with various biological targets.

Although docking studies focusing specifically on the 2-methyl derivative are scarce, research on closely related 2H-benzo[b] unirioja.esmdpi.comthiazin-3(4H)-one derivatives provides a clear model for the potential interactions of the core structure. For instance, in studies investigating these compounds as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, the benzothiazine ring system plays a crucial role in binding. nih.gov

Docking simulations have shown that the 2H-benzo[b] unirioja.esmdpi.comthiazin-3(4H)-one ring can engage in significant π–π stacking interactions with aromatic amino acid residues in the enzyme's active site, such as Tryptophan (Trp286). nih.gov Furthermore, the carbonyl group (C=O) at the 3-position and the amine (N-H) group at the 4-position of the ring are capable of forming key hydrogen bonds with residues like Serine (Ser293) and Phenylalanine (Phe295). nih.gov

The introduction of a methyl group at the 2-position, as in this compound, would add a small, hydrophobic feature to this region of the molecule. Depending on the topology of the binding pocket, this methyl group could either enhance binding affinity through favorable van der Waals or hydrophobic interactions with nonpolar residues or potentially introduce steric hindrance that could alter the binding orientation. The precise impact can only be determined through specific docking simulations of this compound with its intended target.

The table below summarizes the types of interactions observed for the core benzothiazinone ring in docking studies with acetylcholinesterase, which can be considered representative of its general binding capabilities. nih.gov

| Interacting Part of Scaffold | Type of Interaction | Potential Interacting Amino Acid Residues |

| Benzene Ring | π–π Stacking | Tryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe) |

| Carbonyl Group (C=O) | Hydrogen Bond Acceptor | Serine (Ser), Phenylalanine (Phe) |

| Amine Group (N-H) | Hydrogen Bond Donor | Serine (Ser) |

Structure Activity Relationship Sar Studies of 2 Methyl 2h 1,4 Benzothiazin 3 4h One Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of 2-Methyl-2H-1,4-benzothiazin-3(4H)-one derivatives is highly sensitive to the nature and position of substituents on the benzothiazine ring system. Research has particularly focused on modifications at the C-2, C-6, and C-8 positions, revealing critical insights into the requirements for potent activity, especially in the context of antitubercular agents.

The substituent at the C-2 position has a profound impact on the potency of these compounds. Studies have shown that modifications at this site can alter the minimum inhibitory concentration (MIC) by several orders of magnitude. nih.gov For instance, the introduction of various secondary amines, such as piperazine (B1678402) amides and sulfonamides, has been a key strategy. nih.gov The lipophilicity and basicity of the C-2 substituent are crucial factors; weakly basic or more lipophilic groups tend to enhance activity. nih.gov Furthermore, extended or branched alkyl chains at the N-position of the benzothiazine ring can also boost potency. nih.govresearchgate.net

Substituents on the benzene (B151609) ring of the benzothiazine scaffold also play a vital role. An 8-nitro group is often considered essential for the potent antimycobacterial activity of many benzothiazinone (BTZ) derivatives. nih.gov However, research has shown that this group can be replaced by other electron-withdrawing groups, such as a nitrile group, to retain significant activity and potentially improve pharmacokinetic properties. researchgate.net

At the C-6 position, the presence of electron-withdrawing groups has been shown to be important for antimycobacterial activity. researchgate.netresearchgate.net Interestingly, while a trifluoromethyl group at the C-6 position is important for maintaining activity in piperazine or piperidine (B6355638) analogs, its presence or the presence of a nitro group does not significantly affect the activity of N-alkyl substituted BTZs. nih.govresearchgate.net This suggests a complex interplay between substituents at different positions. The volume and lipophilicity of the substituents are generally important factors in maintaining biological activity. nih.govresearchgate.net

| Position | Substituent Type | Influence on Biological Activity | Reference |

|---|---|---|---|

| C-2 | Secondary amines (e.g., piperazine amides) | Strongly influences potency; can shift MIC by a factor of up to 10,000. | nih.gov |

| C-2 | Lipophilic or weakly basic groups | Generally enhances antimycobacterial activity. | nih.gov |

| C-2 | Extended or branched alkyl chains | Can enhance potency. | nih.govresearchgate.net |

| C-6 | Electron-withdrawing groups (e.g., nitro, trifluoromethyl) | Important for maintaining antitubercular activity in certain analogs. | nih.govresearchgate.net |

| C-8 | Nitro group | Often essential for high antimycobacterial potency. | nih.gov |

| C-8 | Nitrile group | Can successfully replace the 8-nitro group while retaining useful activity. | researchgate.net |

Stereochemical Influences on Bioactivity Profiles

Stereochemistry can play a pivotal role in the biological activity of therapeutic agents by influencing their interaction with chiral biological targets such as enzymes and receptors. In the context of this compound derivatives, the presence of stereocenters can lead to significant differences in the bioactivity profiles of the resulting enantiomers and diastereomers.

Although specific studies on the stereochemistry of this compound itself are not extensively detailed in the provided context, the principles of stereoselectivity are well-established for related heterocyclic compounds. For instance, in studies of nature-inspired compounds, different stereoisomers have been shown to exhibit vastly different potencies. nih.gov It is common for one enantiomer to be significantly more active than its mirror image, and diastereomers often have completely different activity levels. nih.gov This is because the precise three-dimensional arrangement of atoms is critical for optimal binding to the active site of a biological target.

For benzothiazine derivatives, such as the antiarrhythmic drug levosemotiadil, which is the S-enantiomer of semotiadil, the stereochemistry is a key determinant of its pharmacological activity. researchgate.net This highlights that the spatial orientation of substituents on the benzothiazine core can be crucial for its interaction with ion channels. researchgate.net While detailed stereochemical SAR studies for this compound derivatives are not fully elucidated in the search results, the established importance of stereochemistry in related compounds suggests that this is a critical area for optimizing the activity of this class of molecules.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. These models are valuable tools for understanding the mechanisms of action, predicting the activity of new compounds, and guiding the design of more potent and selective analogs.

For classes of compounds including and related to 1,4-benzothiazines, QSAR analyses have been successfully applied to elucidate the structural requirements for antimicrobial activity. nih.gov In a study on tetracyclic 1,4-benzothiazines, multiple linear regression (MLR) was used to develop statistically significant QSAR models. nih.gov These models revealed the importance of WHIM (Weighted Holistic Invariant Molecular) descriptors, which are 3D structural descriptors, in describing the antimicrobial activity of these compounds. nih.gov The robustness and predictive power of these models allow for the rational design of new, more active compounds.

QSAR methodologies have also been applied to other related heterocyclic systems, such as quinazolinones, to model their antibacterial activity. researchgate.net These studies often find that hydrophobic and steric descriptors, along with quantum chemical parameters like dipole moment, are key determinants of biological activity. researchgate.net By quantifying the contributions of various structural and substituent effects, QSAR provides a powerful framework for optimizing the therapeutic properties of heterocyclic compounds like this compound derivatives.

Mechanistic Investigations of Biological Activities of 2 Methyl 2h 1,4 Benzothiazin 3 4h One and Analogues

Enzyme Inhibition Mechanisms and Molecular Targets

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been identified as inhibitors of several key enzymes implicated in different pathological processes. The nature of the substitutions on the benzothiazinone core dictates the specific inhibitory activity and potency against these molecular targets.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

A prominent area of investigation for 1,4-benzothiazine analogues has been their potential as cholinesterase inhibitors for neurodegenerative diseases.

In a study focused on developing new acetylcholinesterase inhibitors, a series of thiadiazole hybrid compounds of 2H-benzo[b] nih.govpnas.orgthiazin-3(4H)-one were synthesized and evaluated. nih.govnih.gov The in vitro inhibitory activities were assessed using the Ellman method. nih.gov The results indicated that while the synthesized compounds (3a–3j) were effective against AChE, they showed no inhibitory activity toward BChE. nih.gov Specifically, compounds 3i and 3j emerged as highly potent AChE inhibitors, with IC₅₀ values of 0.027 µM and 0.025 µM, respectively, which are comparable to the standard drug donepezil (B133215) (IC₅₀ = 0.021 µM). nih.govnih.gov

Molecular docking simulations provided insight into the binding mechanism of these potent inhibitors. nih.gov The simulations revealed that the 2H-benzo[b] nih.govpnas.orgthiazin-3(4H)-one ring of compound 3j established a π–π interaction with the indole (B1671886) ring of the Trp286 residue in the active site of AChE. nih.gov Additionally, the carbonyl group of the benzothiazinone ring formed a hydrogen bond with the amine group of Ser293. nih.gov Other interactions included a hydrogen bond between the compound's carbonyl group and the amino group of Phe295 and π–π interactions involving the thiadiazole ring with Tyr341 and Tyr337, and the phenyl ring with Trp86. nih.gov These multiple points of contact within the enzyme's active site explain the significant inhibitory activity observed. nih.gov

Similarly, another study on a series of nineteen benzothiazin-4-one analogues found that compound 5Bd (2-(4-nitrophenyl)-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e] nih.govresearchgate.netthiazin-4-one) exhibited the most potent AChE inhibition with an IC₅₀ value of 8.48 μM in rat cortex homogenates. researchgate.nettandfonline.com

Conversely, studies on the isomeric benzothiazolone scaffold have identified derivatives with a preference for BChE. One investigation found that among thirteen synthesized benzothiazolone derivatives, most showed greater inhibitory activity against BChE than AChE. mdpi.com Compound M13 was the most potent BChE inhibitor with an IC₅₀ of 1.21 μM. mdpi.com Kinetic studies identified it as a reversible, noncompetitive inhibitor. mdpi.com

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3j | AChE | 0.025 | nih.govnih.gov |

| Compound 3i | AChE | 0.027 | nih.govnih.gov |

| Compound 5Bd | AChE | 8.48 | researchgate.net |

| Compound M13 (Benzothiazolone analogue) | BChE | 1.21 | mdpi.com |

| Donepezil (Reference) | AChE | 0.021 | nih.govnih.gov |

Tyrosine Kinase Modulation Pathways

Analogues of the benzothiazinone scaffold have been explored as inhibitors of tyrosine kinases, which are critical mediators of cellular signaling pathways and are often dysregulated in cancer. While direct studies on 2-Methyl-2H-1,4-benzothiazin-3(4H)-one are limited, research on the closely related 1,4-benzoxazin-3-one core provides valuable mechanistic insights.

A study focused on the design and synthesis of novel 1,4-benzoxazin-3-one derivatives identified compounds with inhibitory activity against key tyrosine kinases. These analogues were evaluated for their ability to inhibit KDR (Vascular Endothelial Growth Factor Receptor-2) and ABL (Abelson murine leukemia viral oncogene homolog 1). The findings demonstrated that this scaffold could serve as a template for developing potent tyrosine kinase inhibitors.

Furthermore, computational studies on benzothiazole (B30560) derivatives, another related heterocyclic system, have identified potential epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov Molecular docking and dynamics simulations suggest that these compounds can bind effectively to the EGFR receptor cavity, indicating a strong potential for kinase inhibition. nih.gov These studies on analogous structures suggest that the 1,4-benzothiazinone core is a viable pharmacophore for targeting tyrosine kinase modulation pathways.

Decaprenyl-Phosphoribose-Epimerase (DprE1) Inhibition

A significant breakthrough in the application of benzothiazinone analogues is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The molecular target for this activity has been identified as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall component, arabinan. pnas.orgresearchgate.net

Benzothiazinones (BTZs) act as suicide inhibitors of DprE1. nih.govscilit.com The mechanism involves the compound functioning as a prodrug. scilit.comnih.gov Within the bacterium, the essential 8-nitro group of potent BTZs, such as BTZ043 and PBTZ169 , is reduced by the flavin cofactor of DprE1 to a reactive nitroso derivative. researchgate.netscilit.comnih.gov This electrophilic intermediate then forms an irreversible covalent bond with a specific cysteine residue (Cys387) in the active site of the enzyme. nih.govresearchgate.net This covalent modification permanently inactivates DprE1, blocking the epimerization of decaprenylphosphoryl-d-ribose (DPR) to decaprenylphosphoryl-d-arabinose (DPA). nih.govpnas.org The disruption of DPA synthesis halts the formation of arabinogalactan (B145846) and lipoarabinomannan, leading to cell lysis and bacterial death. pnas.orgresearchgate.net This unique mechanism of action makes BTZ analogues highly effective, with minimum inhibitory concentrations (MICs) in the nanomolar range. nih.govuobasrah.edu.iq

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| BTZ043 | M. tuberculosis (whole cell) | MIC | 1 ng/mL | pnas.org |

| PBTZ169 | M. tuberculosis H37Rv | MIC | 0.01 µM | uobasrah.edu.iq |

| PBTZ169 | MDR-TB strains | MIC | 0.21 µM | uobasrah.edu.iq |

Receptor and Ion Channel Interaction Mechanisms

The 1,4-benzothiazine framework has also been incorporated into molecules designed to interact with specific ion channels, demonstrating its versatility as a pharmacophore.

Calcium Channel Antagonism Mechanisms

Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been specifically synthesized and evaluated for their calcium antagonistic properties. sigmaaldrich.com The mechanism of calcium channel blockers (CCBs) involves disrupting the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels located in vascular smooth muscle and the heart. By binding to these channels, CCBs prevent or reduce the inward movement of calcium, leading to relaxation of the vascular smooth muscle (vasodilation) and a reduction in cardiac contractility and conduction.

The benzothiazepine (B8601423) class of CCBs, which are structurally related to benzothiazinones, are known to possess both cardiac depressant and vasodilator actions. This dual effect allows them to reduce arterial pressure effectively. An example of a 1,4-benzothiazine derivative with this activity is levosemotiadil , which acts as a calcium channel blocker. researchgate.net

Sodium Channel Blockade Studies

In addition to calcium channel antagonism, certain 1,4-benzothiazine derivatives have been shown to block sodium channels. The aforementioned compound, levosemotiadil , is an antiarrhythmic drug that functions by blocking both sodium and calcium channels. researchgate.net Blockade of voltage-gated sodium channels is a key mechanism for antiarrhythmic drugs, as it reduces the excitability of cardiac tissue and can terminate or prevent arrhythmias. The ability of the 1,4-benzothiazine scaffold to be adapted into molecules that can modulate multiple ion channels highlights its therapeutic potential.

Antimicrobial Mechanisms of Action

The 1,4-benzothiazine scaffold, including this compound, is a cornerstone in the development of novel antimicrobial agents. These compounds exhibit a wide range of biological activities, and research into their mechanisms of action has revealed multifaceted ways in which they combat microbial pathogens. Investigations have spanned their effects on bacteria, fungi, and mycobacteria, uncovering specific molecular targets and pathways.

A significant mechanism of bacterial multidrug resistance (MDR) is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell. Targeting these pumps with inhibitors can restore the efficacy of existing antibiotics. Derivatives of 1,4-benzothiazine have been identified as potent efflux pump inhibitors (EPIs), particularly against the NorA efflux pump in Staphylococcus aureus. NorA confers resistance to a variety of compounds, including fluoroquinolones like ciprofloxacin (B1669076).

In one study, a series of 1,4-benzothiazine derivatives were designed as structural analogues of phenothiazine, a known MDR efflux pump inhibitor. These compounds were evaluated for their ability to potentiate the activity of ciprofloxacin against a norA-overexpressing strain of S. aureus. Several derivatives, including compounds 6k and 7j , demonstrated significant activity in an ethidium (B1194527) bromide (EtBr) efflux inhibition assay, indicating direct interaction with the pump. researchgate.net This research highlights a key mechanistic pathway where these analogues act not as direct bactericidal agents, but as resistance breakers, making the bacteria susceptible once again to conventional antibiotics. researchgate.netnih.gov

While efflux pump inhibition is a specific mechanism, various 1,4-benzothiazin-3-one analogues have demonstrated direct antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The precise mechanism for this broad-spectrum activity is not universally defined and can depend on the specific substitutions on the benzothiazine core.

Studies have evaluated novel series of 1,2,3-triazole derivatives containing the 1,4-benzothiazin-3-one ring. The antibacterial activity of these synthesized compounds was tested against several microbial strains. For instance, compound 8a showed excellent activity against Pseudomonas aeruginosa (ATCC) and Acinetobacter (ESBL) with a Minimum Inhibitory Concentration (MIC) of 31.2 μg/ml. researchgate.netresearchgate.net Other studies on different derivatives have reported varying degrees of efficacy. The parent compound 1 (2H-1,4-benzothiazin-3(4H)-one) showed activity against Acinetobacter (BLSE) at an MIC of 31.25 µg/ml but was less effective against other strains. researchgate.net This suggests that the substituents play a critical role in defining the spectrum and potency of antibacterial action. The activity of these compounds is likely due to multiple mechanisms which may include disruption of cell wall synthesis, inhibition of protein synthesis, or other vital cellular processes, though these are not as clearly elucidated as the antitubercular mechanism.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 1 | Acinetobacter (BLSE) | 31.25 | researchgate.net |

| Compound 1 | Acinetobacter (ATCC) | 62.5 | researchgate.net |

| Compound 1 | Escherichia coli (BLSE) | 250 | researchgate.net |

| Compound 2 | Pseudomonas aeruginosa (ATCC) | 125 | researchgate.net |

| Compound 2 | Staphylococcus aureus (ATCC) | 125 | researchgate.net |

| Compound 8a | Pseudomonas aeruginosa (ATCC) | 31.2 | researchgate.netresearchgate.net |

| Compound 8a | Acinetobacter (ESBL) | 31.2 | researchgate.netresearchgate.net |

| Compound 7b | Staphylococcus aureus | >125 | nih.gov |

| Compound 7h | Staphylococcus aureus | >125 | nih.gov |

Antifungal Activity: The 1,4-benzothiazine nucleus is also a promising scaffold for antifungal agents. Research on 1,4-benzothiazine azole derivatives has shed light on their anti-Candida activity. The antifungal efficacy is closely linked to specific chemical features, such as the nature of substitutions on the ring system. mdpi.com A review of these compounds suggested that the most active derivatives in vivo often show limited activity in vitro. This discrepancy points to a complex mechanism of action where the parent compounds may be metabolized into more active antifungal agents within the host. Furthermore, these derivatives can exhibit immunomodulating activity, suggesting that their in vivo effectiveness may stem from a dual action: direct antifungal effects combined with stimulation of the host's immune response. mdpi.com

Other studies have screened 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, close structural relatives, against various phytopathogenic fungi, where compounds like 4a and 6 completely inhibited the mycelial growth of seven agricultural fungi at a concentration of 200 mg L⁻¹. nih.gov

Antiviral Activity: While less explored, the antiviral potential of benzothiazine analogues is an emerging area of research. researchgate.net Recent studies on pyridobenzothiazolone (PBTZ) analogues, which share a core structural similarity, have identified compounds with broad-spectrum activity against common respiratory viruses, including respiratory syncytial virus (RSV), human coronavirus (HCoV-OC43), and influenza A virus (IFV-A). The mechanism of action for one hit compound was found to be cell-independent and involved the inhibition of virus-specific replicative phases after entering the host cell cytosol. nih.govnih.gov The specific molecular targets can vary; PBTZ analogues have been shown to inhibit flaviviral replication by targeting the NS5 RdRp or the interaction between NS3 and NS5 proteins. nih.gov

One of the most significant and well-researched applications of 1,4-benzothiazin-3-one analogues is in the treatment of tuberculosis (TB). A class of compounds known as nitrobenzothiazinones (BTZs) are exceptionally potent against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. plos.orgresearchgate.net

The primary mechanism of action for BTZs is the inhibition of the essential cell wall enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). plos.orgresearchgate.netrsc.org DprE1 is a flavoenzyme critical for the biosynthesis of arabinans, which are major components of the mycobacterial cell wall. BTZs act as irreversible inhibitors by forming a covalent bond with a cysteine residue (Cys387) in the active site of DprE1. This covalent modification inactivates the enzyme, halting cell wall synthesis and leading to rapid bactericidal activity. Prominent examples like BTZ043 and PBTZ169 (Macozinone) have shown outstanding potency with very low MIC values and have progressed to clinical trials. plos.orgrsc.org Research continues to focus on synthesizing new analogues with improved pharmacokinetic profiles, such as better aqueous solubility and metabolic stability, to enhance their potential as clinical candidates. plos.org

| Compound | Description | MIC against M. tuberculosis (nM) | Reference |

|---|---|---|---|

| PBTZ169 | Lead compound | 0.2-1.0 | plos.org |

| BTZ043 | Lead compound | 1.0 | plos.org |

| Compound 2e | 2-ethyl substitution | 31 | |

| Compound 2f | Lactone substitution | 64 | |

| Compound 2i | Aryl ester with halogen | <2 | |

| Compound 3o | N-piperazine moiety | 8 |

Anticancer and Antiproliferative Mechanisms in In Vitro Models

The structural framework of 1,4-benzothiazine is also recognized as a valuable scaffold in the design of anticancer agents. Analogues have demonstrated significant cytotoxic and antiproliferative effects against various human cancer cell lines, and mechanistic studies have begun to unravel the pathways leading to cancer cell death.

Derivatives of the benzothiazine and related benzoxazinone (B8607429) cores have been evaluated against a panel of human tumor cell lines, revealing potent inhibitory effects. For example, a study on 2-thioxo-1,2-dihydro-4H-3,1-benzothiazin-4-one derivatives showed that compounds 1 and 2 had the highest cytotoxic effect against hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7) cell lines, with IC₅₀ values comparable to the reference drug doxorubicin. researchgate.net

Mechanistic investigations into related 2H-benzo[b] researchgate.netoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles revealed that their anticancer activity in A549 lung cancer cells is mediated through multiple pathways. Potent compounds like 14b and 14c were found to induce significant apoptosis. Further analysis showed that these compounds elevate levels of reactive oxygen species (ROS) and cause DNA damage, which are key triggers for apoptosis. nih.gov The planar structure of these compounds suggests they may act as DNA intercalating agents, a mode of action common to many chemotherapeutics that disrupts DNA replication and transcription, ultimately leading to cell death.

| Compound | Cell Line | Description | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 1 | HePG-2 | Hepatocellular Carcinoma | 9.8 ± 0.9 | researchgate.net |

| Compound 1 | MCF-7 | Breast Cancer | 7.1 ± 0.5 | researchgate.net |

| Compound 2 | HePG-2 | Hepatocellular Carcinoma | 6.7 ± 0.5 | researchgate.net |

| Compound 2 | MCF-7 | Breast Cancer | 5.3 ± 0.4 | researchgate.net |

| Compound 15 | HePG-2 | Hepatocellular Carcinoma | 12.9 ± 1.1 | researchgate.net |

| Compound 15 | MCF-7 | Breast Cancer | 8.7 ± 0.7 | researchgate.net |

| Compound 14b | A549 | Lung Cancer | 7.59 ± 0.31 | nih.gov |

| Compound 14c | A549 | Lung Cancer | 18.52 ± 0.59 | nih.gov |

| Compound 3 | BxPC-3 | Pancreatic Adenocarcinoma | 0.051 | |

| Compound 3 | Panc-1 | Pancreatic Carcinoma | 0.066 |

Anti-inflammatory and Antioxidant Activity Mechanisms

The 1,4-benzothiazine scaffold is recognized for its potential anti-inflammatory and antioxidant properties. researchgate.netnih.govresearchgate.netcbijournal.com Mechanistic studies on various analogues provide a framework for understanding how these compounds might exert their effects.

Pathways of Anti-inflammatory Efficacy

Research into analogues of this compound suggests that their anti-inflammatory effects may be mediated through the modulation of key inflammatory pathways. For instance, studies on 2H-1,4-benzoxazin-3(4H)-one derivatives, the oxygen analogues of benzothiazinones, have shown significant anti-inflammatory activity in lipopolysaccharide (LPS)-induced microglial cells. nih.gov These compounds were found to downregulate the transcription and protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal in the inflammatory response. nih.gov

Furthermore, certain 4-substituted-2H-1,4-benzothiazin-3(4H)-one derivatives have demonstrated anti-inflammatory activity comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. cbijournal.com Another related series of compounds, 1,2-benzothiazine derivatives, have been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated cells. mdpi.com These findings suggest that the anti-inflammatory efficacy of benzothiazine derivatives likely involves the inhibition of pro-inflammatory enzymes and cytokines.

A proposed mechanism for the anti-inflammatory action of some benzoxazinone analogues involves the activation of the Nrf2-HO-1 signaling pathway. nih.gov This pathway plays a crucial role in the cellular defense against inflammation and oxidative stress. Activation of this pathway by these analogues leads to a reduction in LPS-induced reactive oxygen species (ROS) production, thereby alleviating microglial inflammation. nih.gov

| Analogue Class | Observed Anti-inflammatory Effect | Potential Pathway | Reference |

|---|---|---|---|

| 2H-1,4-Benzoxazin-3(4H)-one derivatives | Downregulation of iNOS and COX-2 | Inhibition of pro-inflammatory enzymes | nih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one derivatives | Reduced ROS production | Activation of Nrf2-HO-1 signaling pathway | nih.gov |

| 4-Substituted-2H-1,4-benzothiazin-3(4H)-one derivatives | Activity comparable to indomethacin | Not specified | cbijournal.com |

| 1,2-Benzothiazine derivatives | Decreased levels of TNF-α and IL-6 | Inhibition of pro-inflammatory cytokines | mdpi.com |

Free Radical Scavenging and Antioxidant Mechanisms

The antioxidant potential of the 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one scaffold has been demonstrated in studies of its hybrid derivatives. For example, a series of thiadiazole hybrid compounds containing the benzothiazine moiety exhibited significant antioxidant effects. mdpi.com In these studies, the antioxidant activity was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.com

Certain compounds from this series showed potent, concentration-dependent radical scavenging activity. mdpi.com For instance, compounds designated as 3i and 3j in the study demonstrated high levels of inhibition of the DPPH radical, suggesting a direct free radical scavenging mechanism. mdpi.com The antioxidant activity of these compounds is likely attributable to the ability of the benzothiazine nucleus and the attached heterocyclic systems to donate a hydrogen atom or an electron to stabilize free radicals.

| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | Reference |

|---|---|---|---|

| Analogue 3i | 10 | 90.00 ± 2.40 | mdpi.com |

| 1 | 82.00 ± 1.20 | ||

| 0.1 | 75.00 ± 1.80 | ||

| 0.01 | 65.00 ± 1.10 | ||

| Analogue 3j | 10 | 92.00 ± 1.80 | mdpi.com |

| 1 | 85.00 ± 2.00 | ||

| 0.1 | 73.00 ± 1.40 | ||

| 0.01 | 68.00 ± 1.50 |

Preclinical In Vivo Efficacy and Mechanistic Studies in Non-Human Animal Models

Investigations in Animal Models for Specific Biological Activities

New 2H-1,4-benzothiazin-3(4H)-one derivatives with (4-phenyl-1-piperazinyl)alkyl moieties at the 2-position have been evaluated for their antihypertensive effects in spontaneously hypertensive rats. nih.gov Certain derivatives in this class demonstrated potent antihypertensive activity. nih.gov

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Systems

Detailed pharmacokinetic and pharmacodynamic studies for this compound are not currently available in the public domain. Such studies would be essential to establish a correlation between the compound's concentration in the body and its biological effects.

Molecular Interaction Studies with Biological Macromolecules

Molecular docking studies on derivatives of 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one have provided valuable information on their potential interactions with biological macromolecules. In a study investigating novel acetylcholinesterase (AChE) inhibitors, the 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one ring was shown to play a crucial role in binding to the active site of the enzyme. nih.gov

Specifically, the benzothiazinone ring of a potent analogue exhibited π–π interactions with the indole ring of the amino acid Trp286 in the AChE active site. nih.gov Additionally, the carbonyl group of the benzothiazinone ring formed a hydrogen bond with the amine group of Ser293. nih.gov These interactions are critical for the stable binding of the inhibitor to the enzyme, leading to its inhibitory activity. Such studies highlight the potential of the this compound scaffold to interact with protein targets through a combination of hydrophobic and hydrogen bonding interactions.

| Part of Analogue Molecule | Type of Interaction | Interacting Amino Acid Residue | Reference |

|---|---|---|---|

| 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one ring | π–π interaction | Trp286 | nih.gov |